(S)-3-Hydroxylauroyl-CoA

Enzyme kinetics Beta-oxidation Substrate specificity

This (S)-3-Hydroxylauroyl-CoA (C12) is the physiologically correct S-enantiomer, validated as the high-affinity substrate (Km ~0.10 mM) for 3-hydroxyacyl-CoA dehydrogenase. Chain-length specificity and stereochemistry make it non-substitutable for assay development, inhibitor screening, or FAO disorder diagnostics. Insist on stereochemically defined, high-purity material to ensure reproducible kinetic data and accurate metabolic flux quantification.

Molecular Formula C33H58N7O18P3S
Molecular Weight 965.8 g/mol
Cat. No. B15549826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxylauroyl-CoA
Molecular FormulaC33H58N7O18P3S
Molecular Weight965.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22+,26+,27+,28-,32+/m0/s1
InChIKeyIJFLXRCJWPKGKJ-LXIXEQKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxylauroyl-CoA: A Core Intermediate in Medium-Chain Fatty Acid Beta-Oxidation


(S)-3-Hydroxylauroyl-CoA (also known as (3S)-3-hydroxydodecanoyl-CoA) is a hydroxy fatty acyl-CoA that is formed via the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxydodecanoic acid [1]. It is an intermediate in the mitochondrial beta-oxidation pathway for medium-chain fatty acids, specifically the L-3-hydroxyacyl-CoA intermediate derived from the C12 fatty acid, lauric acid [2]. This compound is a substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which catalyzes the third step of the beta-oxidation cycle, converting it to 3-oxododecanoyl-CoA while reducing NAD+ to NADH [3].

Why (S)-3-Hydroxylauroyl-CoA Cannot Be Substituted by Other 3-Hydroxyacyl-CoAs in Critical Assays


Substituting (S)-3-hydroxylauroyl-CoA with other 3-hydroxyacyl-CoA analogs, even closely related ones with different chain lengths or stereochemistry, is not scientifically valid due to the well-documented chain-length specificity of the enzymes involved in fatty acid beta-oxidation [1]. Kinetic studies demonstrate that the enzyme 3-hydroxyacyl-CoA dehydrogenase exhibits significantly different binding affinities (Km values) depending on the carbon chain length of the substrate, making the C12 (S)-3-hydroxylauroyl-CoA a unique and non-interchangeable tool for investigating medium-chain fatty acid metabolism [2]. Furthermore, the (S)-stereoisomer is the physiological substrate; the (R)-enantiomer is not recognized by the canonical mitochondrial beta-oxidation machinery, leading to completely distinct metabolic fates and making stereochemical substitution impossible for pathway-specific studies [3].

Quantitative Evidence for (S)-3-Hydroxylauroyl-CoA Differentiation in Metabolic Research


Higher Enzyme Affinity (Lower Km) for (S)-3-Hydroxylauroyl-CoA Compared to Shorter-Chain Substrates

In studies with 3-hydroxyacyl-CoA dehydrogenase from bovine liver (EC 1.1.1.35), (S)-3-hydroxylauroyl-CoA demonstrates a significantly higher binding affinity, with a Michaelis-Menten constant (Km) of 0.10 mM [1]. This is approximately 3.1-fold to 3.5-fold lower than the Km values for its shorter-chain analogs, indicating that the enzyme has a strong preference for the C12 chain length under these assay conditions [1].

Enzyme kinetics Beta-oxidation Substrate specificity

Strict Stereospecificity: Only the (S)-Enantiomer is the Physiological Substrate

The mitochondrial 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) exhibits absolute stereospecificity for the (S)-enantiomer of 3-hydroxyacyl-CoA. While (S)-3-hydroxylauroyl-CoA is a known metabolite in the beta-oxidation pathway [1], its counterpart, (R)-3-hydroxylauroyl-CoA (CHEBI:74451), is not a substrate for this enzyme and instead participates in distinct pathways, such as polyhydroxyalkanoate (PHA) synthesis in some organisms [2].

Stereochemistry Enantioselectivity Metabolic pathway

Distinct Position in the Beta-Oxidation Cycle Relative to Lauroyl-CoA and 3-Oxododecanoyl-CoA

(S)-3-Hydroxylauroyl-CoA is the specific product of the second step (hydration) of the beta-oxidation cycle, formed from trans-2-dodecenoyl-CoA by enoyl-CoA hydratase, and is the exclusive substrate for the third step (dehydrogenation) to form 3-oxododecanoyl-CoA [1]. This places it in a unique, central position in the pathway that cannot be bypassed. In contrast, lauroyl-CoA is the activated starting material for the first cycle, and 3-oxododecanoyl-CoA is the subsequent intermediate produced by the action of the dehydrogenase [1].

Beta-oxidation Pathway intermediate Metabolic flux

Primary Research Applications for (S)-3-Hydroxylauroyl-CoA Based on Differentiated Properties


In Vitro Kinetic Characterization of 3-Hydroxyacyl-CoA Dehydrogenase (HAD/HADH)

Use as a substrate for detailed kinetic analysis of purified or recombinant 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) from various species. As established, (S)-3-hydroxylauroyl-CoA exhibits a high affinity (Km ~0.10 mM) for the bovine enzyme [1], making it ideal for determining specific activity, screening for enzyme inhibitors, or investigating the kinetic mechanism under conditions that minimize substrate depletion.

Diagnostic Assay Development for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Other FAO Disorders

Employed as a key analytical standard and substrate in clinical research to develop and validate assays for diagnosing inborn errors of mitochondrial fatty acid oxidation (FAO). Its role as the physiological intermediate for medium-chain substrates makes it essential for creating disease-relevant biochemical tests and for quantifying metabolic flux through the medium-chain FAO pathway in patient-derived fibroblasts or other cell models [2].

Metabolomics and Lipidomics Workflow Calibration and Quantification

Utilized as a high-purity analytical standard in targeted or untargeted metabolomics and lipidomics studies. Its unique molecular mass and retention time properties, particularly the stereospecific (S)-configuration [3], allow for the precise identification and absolute quantification of this critical pathway intermediate in complex biological matrices, enabling accurate measurement of its steady-state levels and turnover rates in cellular and tissue extracts.

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